3-Carbamoyl-thiophene-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NO3S |
|---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
3-carbamoylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H2,7,8)(H,9,10) |
InChI Key |
OXKQRKXKGIODRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Carbamoyl Thiophene 2 Carboxylic Acid and Its Derivatives
Strategies for Thiophene (B33073) Ring Construction Relevant to the Core Structure
The formation of the polysubstituted thiophene ring is the foundational step in the synthesis. Among the various methods available for thiophene synthesis, those that directly install precursors for the carbamoyl (B1232498) and carboxylic acid groups are of particular interest.
The Gewald reaction is a powerful and versatile multi-component reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction is highly relevant as the resulting 2-amino group can be subsequently converted into a carboxylic acid, while the substituent at the 3-position can be a precursor to the carbamoyl group. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. organic-chemistry.orgderpharmachemica.com
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound to yield a stable α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur, a cyclization step via nucleophilic attack of the mercaptide on the cyano group, and subsequent tautomerization to form the final 2-aminothiophene product. wikipedia.orgthieme-connect.com The versatility of the Gewald reaction allows for the creation of a diverse library of substituted thiophenes by varying the starting materials. derpharmachemica.com
Table 1: Examples of Gewald Reaction Conditions and Products
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Product |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Acetone | Malononitrile | Triethylamine (B128534) | Methanol | 2-Amino-4,5-dimethylthiophene-3-carbonitrile |
| Acetaldehyde | Ethyl Cyanoacetate | Diethylamine | DMF | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
This table presents illustrative examples of the Gewald reaction, a key method for synthesizing 2-aminothiophenes which are precursors to the target molecule.
Modifications to the Gewald reaction, such as using microwave irradiation, have been shown to improve reaction times and yields. wikipedia.orgderpharmachemica.com Catalytic versions using agents like piperidinium borate have also been developed to enhance the efficiency and environmental friendliness of the process. thieme-connect.com
Approaches for Introducing the Carboxylic Acid Functionality at Position 2
Once the thiophene ring is formed, or by using a pre-functionalized starting material, the next critical step is the introduction of the carboxylic acid group at the 2-position. Several reliable methods are available for this transformation.
A common and straightforward method for synthesizing thiophene-2-carboxylic acid is the oxidation of a corresponding 2-substituted precursor, such as thiophene-2-carboxaldehyde or 2-acetylthiophene. wikipedia.org This approach is effective and utilizes readily available starting materials. A variety of oxidizing agents can be employed for this transformation, each with its own advantages regarding reaction conditions and substrate compatibility. organic-chemistry.org
Common oxidants include potassium permanganate, chromic acid, and milder reagents like Oxone. organic-chemistry.org For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using oxygen as the sole oxidant, avoiding the need for transition metals or harsh chemicals. organic-chemistry.org The choice of oxidant is crucial to avoid over-oxidation or undesired side reactions, such as oxidation of the thiophene's sulfur atom. nih.govacs.org
Table 2: Oxidizing Agents for the Conversion of 2-Acetylthiophene to Thiophene-2-carboxylic Acid
| Oxidizing Agent | Catalyst | Solvent | Temperature |
| Hydrogen Peroxide | Vanadyl acetylacetonate (VO(acac)₂) | Acetonitrile | Room Temp. |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Aqueous Acetonitrile | Room Temp. |
| Oxygen | N-Hydroxyphthalimide (NHPI) | Acetonitrile | 60 °C |
| Sodium Hypochlorite | TEMPO | Dichloromethane/Water | 0 °C |
This table summarizes various reagents and conditions used for the oxidation of thiophene precursors to the corresponding carboxylic acid.
The carboxylation of an organometallic intermediate is a classic and highly effective method for forming a carboxylic acid. For thiophenes, this typically involves the formation of a 2-thienyl Grignard reagent from a 2-halothiophene (e.g., 2-bromothiophene). nih.govorgsyn.org The Grignard reagent is then reacted with carbon dioxide, usually in the form of dry ice or CO₂ gas, followed by an acidic workup to yield the desired thiophene-2-carboxylic acid. nih.govgoogle.com
The process begins with the reaction of magnesium metal with a 2-halothiophene in an ethereal solvent like diethyl ether or tetrahydrofuran to form the 2-thienylmagnesium halide. orgsyn.org This nucleophilic species readily attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. google.com Subsequent protonation with a mineral acid liberates the final carboxylic acid product. google.com This method is robust and has been successfully applied to produce a variety of halogenated and substituted 2-thiophenecarboxylic acids. nih.govbeilstein-journals.org
Modern synthetic chemistry offers more advanced methods, such as palladium-catalyzed carbonylation, for the direct introduction of a carboxyl group. This technique can proceed via direct C-H bond activation of the thiophene ring, which is an atom-economical approach. researchgate.net The reaction typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and a source of carbon monoxide. researchgate.net
Recent studies have shown that a CO/CO₂ binary gas system can be highly effective for the palladium-catalyzed direct carbonylation of thiophenes, leading to the corresponding carboxylic acids in high yields with low catalyst loading. researchgate.net Mechanistic investigations using density functional theory (DFT) suggest the reaction proceeds through the formation of a σ-palladium complex via C-H bond cleavage, followed by CO₂ insertion into the Pd-C bond, which is the rate-determining step. mdpi.com This method provides a powerful alternative to traditional organometallic routes, particularly for substrates where Grignard formation might be problematic. nih.gov
Methods for Synthesizing the Carbamoyl Moiety at Position 3
The final key structural feature is the carbamoyl (carboxamide) group at the 3-position. The synthetic strategy for its installation depends heavily on the functional group present at C3 after the thiophene ring synthesis. Common precursors include a nitrile (-CN) or a carboxylic acid/ester (-COOR) group.
If the thiophene ring is synthesized via a Gewald reaction using an α-cyanoester, the resulting product will have an ester or nitrile at the 3-position. A 3-cyanothiophene can be hydrolyzed to the corresponding 3-carboxamide under acidic or basic conditions.
Alternatively, if a thiophene-3-carboxylic acid or its ester is available, it can be converted to the primary amide. A common method involves activating the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (DCCI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt), followed by reaction with ammonia (B1221849) or an ammonia source. mdpi.comhhu.de Another route is the conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, which then readily reacts with ammonia to form the 3-carbamoylthiophene. beilstein-journals.org
Table 3: Synthetic Transformations to Form the 3-Carbamoyl Group
| Precursor at C3 | Reagents | Product |
| -CN (Nitrile) | H₂SO₄, H₂O | -CONH₂ (Carbamoyl) |
| -COOH (Carboxylic Acid) | 1. SOCl₂ 2. NH₃ | -CONH₂ (Carbamoyl) |
| -COOH (Carboxylic Acid) | EDC, HOBt, NH₃ | -CONH₂ (Carbamoyl) |
| -COOCH₃ (Methyl Ester) | NH₃, Heat | -CONH₂ (Carbamoyl) |
This table outlines common laboratory methods for converting precursor functional groups at the C3 position of the thiophene ring into the target carbamoyl moiety.
Amidation and Related Coupling Reactions for Carbamoyl Group Installation
A direct and efficient route to 3-carbamoyl-thiophene-2-carboxylic acid involves the selective aminolysis of thiophene-2,3-dicarboxylic anhydride. The reaction with ammonia or an ammonia equivalent preferentially attacks one of the carbonyl groups of the anhydride ring, leading to the formation of a mono-amide, mono-carboxylic acid. The regioselectivity of this ring-opening is crucial for the successful synthesis of the desired isomer.
The reaction of an acid anhydride with ammonia proceeds in two stages. Initially, the ammonia attacks a carbonyl group, forming the amide and a carboxylic acid. Subsequently, any excess ammonia reacts with the newly formed carboxylic acid to produce an ammonium salt. This method provides a straightforward pathway from a readily available dicarboxylic acid precursor.
| Starting Material | Reagent | Product | Notes |
| Thiophene-2,3-dicarboxylic anhydride | 1. Ammonia (NH₃) 2. Acid workup | This compound | The reaction leverages the reactivity of the anhydride, with the second product being ammonium carboxylate if excess ammonia is used. chemguide.co.uklibretexts.org |
This approach is analogous to the formation of amides from other cyclic anhydrides, where a nucleophilic amine opens the ring to generate a functionalized derivative.
Nucleophilic Substitution Reactions in the Context of Carbamoyl Group Introduction
Aromatic nucleophilic substitution (SNAr) on a thiophene ring can also be employed to introduce the carbamoyl group, although this method is less direct. This strategy requires a thiophene ring substituted at the 3-position with a good leaving group (e.g., a halogen) and activated by an electron-withdrawing group at the 2-position, such as an ester or nitrile. The carbamoyl group can then be introduced by reaction with a nucleophile like ammonia, followed by hydrolysis of the ester or nitrile to the carboxylic acid.
The reactivity of thiophenes in nucleophilic substitution is significantly lower than in electrophilic substitution but can be enhanced by the presence of strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.
Multi-Step Synthetic Sequences for Complex Functional Group Integration
Multi-step syntheses are frequently the most practical approach for constructing complex or highly substituted this compound derivatives. A prominent strategy begins with the Gewald aminothiophene synthesis, a powerful one-pot multicomponent reaction. scielo.brsemanticscholar.orgtubitak.gov.trnih.gov
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. This reaction directly furnishes a 2-amino-3-carbamoylthiophene.
A hypothetical, yet plausible, multi-step sequence to convert a Gewald product into the target acid could involve:
Diazotization of the 2-amino group: The 2-amino-3-carbamoylthiophene is treated with a diazotizing agent, such as sodium nitrite in strong acid, to form a diazonium salt.
Sandmeyer-type Reaction: The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction. For instance, reaction with copper(I) cyanide would introduce a nitrile group at the 2-position. wikipedia.orgorganic-chemistry.orgnih.gov
Hydrolysis: Finally, the 2-cyano group is hydrolyzed under acidic or basic conditions to afford the desired 2-carboxylic acid, yielding the this compound scaffold.
This sequence highlights the utility of the 2-aminothiophene intermediate, which serves as a versatile handle for introducing a variety of functional groups at the 2-position. tubitak.gov.trmdpi.comresearchgate.net
Derivatization Strategies from this compound Scaffolds
The presence of two adjacent, reactive functional groups—a carboxylic acid and a primary amide—makes this compound an exceptionally useful building block for further molecular elaboration.
Preparation of Ester and Amide Derivatives from the Carboxylic Acid
The carboxylic acid moiety at the 2-position can be readily converted into a wide array of esters and amides using standard organic chemistry protocols.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid), is a common method for preparing ester derivatives. This is a reversible process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.
Amidation: To form further amide derivatives from the carboxylic acid, coupling reagents are typically employed. The direct reaction with an amine is often inefficient as it leads to an acid-base reaction forming a stable salt. nasa.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding amide bond. hhu.de
| Reaction Type | Reagents | Product Functional Group |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Amide Coupling | Amine (R'R''NH), Coupling Agent (e.g., DCC, HATU) | Amide (-CONR'R'') |
Transformations Involving the Carbamoyl Group
The primary amide group at the 3-position is also amenable to various chemical transformations, allowing for further diversification of the thiophene scaffold.
Dehydration to Nitrile: The carbamoyl group can be dehydrated to a nitrile (-C≡N) using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride. The resulting 3-cyano-thiophene-2-carboxylic acid is itself a valuable synthetic intermediate.
Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. mdpi.com Treatment of the 3-carbamoyl group with bromine and a strong base (like NaOH) would initiate a rearrangement to form an intermediate isocyanate, which is then hydrolyzed to a 3-aminothiophene-2-carboxylic acid. This transformation provides a route to ortho-amino-carboxylic acid derivatives, which are key precursors for fused heterocycles. core.ac.uknih.gov
| Transformation | Reagents | Resulting Functional Group at C-3 |
| Dehydration | P₂O₅, POCl₃, or (CF₃CO)₂O | Nitrile (-CN) |
| Hofmann Rearrangement | Br₂, NaOH, H₂O | Amine (-NH₂) |
Cyclization and Decyclization Reactions to Form Fused Thiophene Systems
The ortho-disposition of the carbamoyl and carboxylic acid groups in the parent molecule, or their derivatives, is ideal for intramolecular cyclization reactions to construct fused bicyclic systems. The most prominent examples are thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities. semanticscholar.orgnih.govnih.gov
Cyclization to Thieno[2,3-d]pyrimidin-4-ones: Starting from 2-amino-3-carbamoylthiophene (derived from the target molecule via amidation of the carboxylic acid followed by a Hofmann rearrangement), cyclization can be achieved by reacting with various one-carbon electrophiles. For example, heating with formic acid or formamide leads to the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core. researchgate.net Similarly, reaction of a 2-aminothiophene-3-carboxylate with formamide can also yield the fused pyrimidinone system. scielo.br These reactions are fundamental in building a library of pharmacologically relevant compounds. rsc.orgresearchgate.net
Decyclization Reactions: The thieno[2,3-d]pyrimidin-4-one ring system is generally stable. However, ring-opening (decyclization) reactions can occur under specific, often harsh, conditions. For instance, strong hydrolytic conditions (acidic or basic) could potentially cleave the amide bond within the pyrimidinone ring, leading back to a substituted thiophene derivative. nasa.govresearchgate.netnih.govnih.gov Such reactions are less common synthetically but can be relevant in the metabolic study of these compounds.
Chemical Reactivity and Transformation Mechanisms of 3 Carbamoyl Thiophene 2 Carboxylic Acid Derivatives
Reactions Involving the Thiophene (B33073) Heterocycle
The aromatic character of the thiophene ring allows it to undergo substitution reactions. However, the two adjacent, strongly electron-withdrawing substituents (-COOH and -CONH₂) deactivate the ring, making these reactions less facile than in unsubstituted thiophene.
Electrophilic Aromatic Substitution (SₑAr) is a hallmark reaction of aromatic compounds, including thiophene. numberanalytics.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. In substituted thiophenes, the regioselectivity of the attack is governed by the electronic properties of the existing substituents. researchgate.net
Both the carboxylic acid (-COOH) and carbamoyl (B1232498) (-CONH₂) groups are deactivating due to their electron-withdrawing nature, which reduces the electron density of the thiophene ring and makes it less nucleophilic. numberanalytics.com In 3-carbamoyl-thiophene-2-carboxylic acid, the two available positions for substitution are C4 and C5. The directing effects of the substituents must be considered:
The -COOH group at C2 is a meta-director, thus directing incoming electrophiles to the C4 and C5 positions (C4 is meta, but C5 is also considered meta-like in its distance).
The -CONH₂ group at C3 is also a meta-director, directing incoming electrophiles to the C5 position.
Considering that the alpha-position (C5) of the thiophene ring is inherently more reactive towards electrophiles than the beta-position (C4), and that both substituents direct towards C5, electrophilic substitution is predicted to occur predominantly at the C5 position . The reaction proceeds via a resonance-stabilized cationic intermediate known as a sigma complex. numberanalytics.com However, the strong deactivation of the ring means that harsh reaction conditions are typically required.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-carbamoyl-thiophene-2-carboxylic acid |
| Bromination | Br₂/FeBr₃ | 5-Bromo-3-carbamoyl-thiophene-2-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-3-carbamoyl-thiophene-2-carboxylic acid |
Aromatic Nucleophilic Substitution (SₙAr) on thiophene rings is generally difficult but is facilitated by the presence of strong electron-withdrawing groups. nih.govnih.gov The -COOH and -CONH₂ groups on this compound significantly lower the electron density of the ring, making it susceptible to attack by strong nucleophiles, provided a suitable leaving group (such as a halide) is present on the ring.
The mechanism is typically a stepwise addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. Computational studies on similar systems, such as 2-methoxy-3-X-5-nitrothiophenes (where X can be CONH₂), show that nucleophilic attack preferentially occurs at the C2 position. nih.govnih.gov For a derivative of this compound, such as one halogenated at the C5 position, SₙAr would be a plausible transformation.
The sulfur heteroatom in the thiophene ring can be oxidized to a sulfoxide (B87167) (S=O) and subsequently to a sulfone (SO₂). This transformation alters the electronic properties and geometry of the ring. The oxidation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as methyltrioxorhenium(VII). nih.govacs.org
The reaction proceeds in two steps:
Thiophene → Thiophene-1-oxide (Sulfoxide)
Thiophene-1-oxide → Thiophene-1,1-dioxide (Sulfone)
Studies on substituted thiophenes have shown that the presence of electron-withdrawing groups, such as -COOH and -CONH₂, decreases the rate of the first oxidation step (to the sulfoxide) by making the sulfur atom less nucleophilic. acs.org Conversely, these same groups facilitate the second oxidation step (from sulfoxide to sulfone). nih.govacs.org Therefore, while the initial oxidation may be slow, the resulting sulfoxide would be readily converted to the corresponding sulfone.
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid at position C2 is a key site for chemical modification, undergoing reactions typical of this functional group.
Esterification: this compound can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol.
Ester Hydrolysis: The reverse reaction, ester hydrolysis, can be achieved by heating the ester in the presence of water and either an acid or a base catalyst. lookchem.com
Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt. lookchem.com
Studies on related 3-substituted thiophene-2-carboxylic acid esters have shown that electron-withdrawing groups increase the rate of alkaline hydrolysis. lookchem.com
Acyl Halide Formation: Carboxylic acids are readily converted into more reactive acyl halides, most commonly acyl chlorides. This is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction converts the hydroxyl group into an excellent leaving group, facilitating nucleophilic acyl substitution by the chloride ion. libretexts.org For example, 3-methylthiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride. beilstein-journals.org
Subsequent Amidation: The resulting 3-carbamoyl-thiophene-2-carbonyl chloride would be a highly reactive intermediate. As an acyl chloride, it can readily react with ammonia (B1221849) or primary/secondary amines to form new amides. fishersci.co.uk This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, displacing the chloride. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride (HCl) byproduct. pearson.com Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used. fishersci.co.uk
Table 2: Summary of Carboxylic Acid Group Transformations
| Transformation | Reagents | Product Type |
|---|---|---|
| Esterification | ROH, H⁺ (e.g., H₂SO₄) | Ester |
| Ester Hydrolysis (Basic) | H₂O, NaOH | Carboxylate Salt |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |
| Amidation (from Acyl Chloride) | R₂NH (2 equiv.) or R₂NH/Pyridine | Amide |
Transformations of the Carbamoyl Group
The carbamoyl group, an amide functional group, undergoes a range of chemical reactions, primarily centered around the amide linkage and the nucleophilicity of the nitrogen atom.
Hydrolysis of the Amide Linkage
The amide bond of the carbamoyl group in this compound derivatives can be cleaved through hydrolysis to yield the corresponding 3-amino-thiophene-2-carboxylic acid. This reaction can be catalyzed by either acid or base, with the reaction mechanism proceeding through nucleophilic acyl substitution.
Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia lead to the formation of the carboxylic acid.
In basic media , a hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The breakdown of this intermediate results in the expulsion of an amide anion, which is a poor leaving group. However, in the presence of a strong base and heat, the reaction can be driven to completion. The initially formed carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt, which upon acidic workup yields the final carboxylic acid product.
The rate of hydrolysis is influenced by the electronic and steric effects of substituents on the thiophene ring. A study on the alkaline hydrolysis of various ortho-substituted methyl thiophene-2-carboxylates provides insight into these effects. While not directly studying the carbamoyl group, the principles of substituent effects on the reactivity of a carbonyl group at the 2-position are transferable. The study demonstrated that electron-withdrawing groups on the thiophene ring generally increase the rate of hydrolysis, while electron-donating groups decrease it. lookchem.com
Table 1: Relative Hydrolysis Rates of Substituted Methyl Thiophene-2-Carboxylates lookchem.com
| Substituent at C3 | Relative Rate of Alkaline Hydrolysis |
|---|---|
| H | 1.00 |
| NH₂ | Slower than unsubstituted |
| SO₂NH₂ | Faster than unsubstituted |
This interactive table is based on qualitative data indicating that an amino substituent decreases the hydrolysis rate, while a sulfamoyl substituent increases it compared to the unsubstituted ester.
Reactions Involving the Carbamoyl Nitrogen Atom
The nitrogen atom of the carbamoyl group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is exploited in various cyclization reactions to construct fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. These compounds are of significant interest due to their diverse biological activities.
A common strategy for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves the intramolecular cyclization of this compound derivatives or the intermolecular reaction of related 3-aminothiophene-2-carboxamides with suitable one-carbon synthons.
For instance, 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide can be cyclized to form the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. nih.gov The reaction of 3-aminothiophene-2-carboxamides with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) also leads to the formation of thieno[3,2-d]pyrimidines. The reaction proceeds via the formation of an amidine intermediate, which then undergoes intramolecular cyclization. nih.gov
Another approach involves the reaction of 3-aminothiophene-2-carboxylates with chloroformamidine (B3279071) hydrochloride in a one-step condensation to yield 2-aminothieno[3,2-d]pyrimidin-4-ones. lookchem.com
The Hofmann rearrangement offers a potential, though less commonly reported, transformation of the carbamoyl group. In this reaction, a primary amide is treated with a halogen (like bromine) and a strong base to form an isocyanate intermediate, which can then be hydrolyzed to a primary amine with one less carbon atom. nih.gov Applying this to a this compound derivative could theoretically lead to a 3-aminothiophene derivative, although specific examples in the literature for this substrate are scarce.
Table 2: Examples of Reagents Used in Cyclization Reactions with 3-Aminothiophene-2-carboxamide Derivatives to Form Thieno[3,2-d]pyrimidines
| Reagent | Resulting Fused Ring System | Reference |
|---|---|---|
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Thieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |
| Chloroformamidine hydrochloride | 2-Aminothieno[3,2-d]pyrimidin-4-one | lookchem.com |
| Phenyl isothiocyanate | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | mdpi.com |
| Ethyl chloroformate followed by amine | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | mdpi.com |
This interactive table summarizes reagents that react with the amino/amido group of thiophene derivatives to form a fused pyrimidine (B1678525) ring.
Advanced Spectroscopic and Structural Elucidation of 3 Carbamoyl Thiophene 2 Carboxylic Acid Systems
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the vibrations of its bonds.
Infrared (IR) spectroscopy of 3-Carbamoyl-thiophene-2-carboxylic acid is expected to show a complex but interpretable spectrum dominated by the characteristic absorptions of its carboxylic acid and primary amide functionalities, in addition to the thiophene (B33073) ring vibrations.
The carboxylic acid group gives rise to two particularly distinctive features. The O-H stretching vibration typically appears as a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of extensive intermolecular hydrogen bonding, which forms stable dimers in the solid state. libretexts.org Superimposed on this broad O-H band, the sharper C-H stretching vibrations of the thiophene ring are also expected in the 3100-3000 cm⁻¹ region. The second key feature of the carboxylic acid is the intense carbonyl (C=O) stretching band, which is anticipated between 1710 cm⁻¹ and 1680 cm⁻¹ for hydrogen-bonded dimers. libretexts.org
The primary amide group also presents several characteristic bands. The N-H stretching vibrations of the -NH₂ group are expected to produce two distinct bands in the region of 3400-3100 cm⁻¹. libretexts.org The amide carbonyl (C=O) stretch, known as the Amide I band, is typically very intense and is predicted to appear around 1680-1650 cm⁻¹. libretexts.org This band may overlap with the carboxylic acid carbonyl absorption. The N-H bending vibration, or the Amide II band, is expected around 1650-1620 cm⁻¹. libretexts.org
Vibrations associated with the thiophene ring include C-H stretching, C=C ring stretching, and C-S stretching modes. The aromatic C=C stretching vibrations are typically found in the 1550-1400 cm⁻¹ region. iosrjournals.org C-S stretching vibrations in thiophenes can be observed between 850 and 600 cm⁻¹. iosrjournals.org
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (R-CONH₂) | N-H Stretch | 3400 - 3100 (two bands) | Medium |
| Thiophene Ring | Aromatic C-H Stretch | ~3100 | Medium-Weak |
| Carboxylic Acid (R-COOH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid (R-COOH) | C=O Stretch (H-bonded) | 1710 - 1680 | Strong |
| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| Amide (R-CONH₂) | N-H Bend (Amide II) | 1650 - 1620 | Medium |
| Thiophene Ring | C=C Ring Stretch | 1550 - 1400 | Medium-Weak |
| Carboxylic Acid (R-COOH) | C-O Stretch | 1320 - 1210 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), allowing for the complete structural elucidation of the molecule.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the carboxylic acid, the amide group, and the thiophene ring.
The most downfield signal is predicted to be that of the carboxylic acid proton (-COOH). Due to significant deshielding from the electronegative oxygen atoms and the anisotropic effect of the carbonyl group, this proton typically resonates in the 10.0-13.0 ppm region and often appears as a broad singlet. libretexts.org
The two protons of the primary amide group (-CONH₂) are expected to appear as two separate, potentially broad signals in the range of 7.0-8.5 ppm. Their distinct chemical shifts arise from their different spatial relationships to the carbonyl group.
The thiophene ring contains two coupled protons at positions 4 and 5. These will appear as two doublets in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at C5 is expected to be further downfield than the proton at C4 due to the deshielding influence of the adjacent sulfur atom and the carboxylic acid group. The coupling between these two adjacent protons (H4 and H5) should result in a coupling constant (³J) of approximately 5-6 Hz, which is characteristic of ortho-coupling in thiophene rings.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Thiophene Ring (H5) | ~8.0 - 8.4 | Doublet | 1H |
| Amide (-CONH₂) | 7.0 - 8.5 | Two Broad Singlets | 2H |
| Thiophene Ring (H4) | ~7.2 - 7.6 | Doublet | 1H |
The ¹³C NMR spectrum will reveal six distinct signals, corresponding to the six carbon atoms in the molecule, which are all in unique chemical environments.
The carbonyl carbons are the most deshielded and will appear furthest downfield. The carboxylic acid carbonyl carbon (-COOH) is expected in the 165-180 ppm range. libretexts.org The amide carbonyl carbon (-CONH₂) is typically found in a similar region, approximately 160-170 ppm.
The four carbons of the thiophene ring will resonate in the aromatic region, generally between 120 and 150 ppm. The carbons directly attached to the substituents (C2 and C3) will be the most deshielded among the ring carbons. C2, bonded to both the sulfur atom and the carboxylic acid, is expected to be highly deshielded. C3, attached to the carbamoyl (B1232498) group, will also be significantly downfield. The protonated carbons, C4 and C5, will appear at relatively higher fields within this range.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C OOH) | 165 - 180 |
| Amide (C ONH₂) | 160 - 170 |
| Thiophene Ring (C2) | 140 - 150 |
| Thiophene Ring (C3) | 135 - 145 |
| Thiophene Ring (C5) | 128 - 135 |
| Thiophene Ring (C4) | 125 - 130 |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments would be necessary to confirm the complete structural assignment and connectivity unambiguously.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity between the thiophene ring protons. A cross-peak between the signals for H4 and H5 would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for confirming the placement of the substituents. For instance, correlations would be expected from the H4 proton to the C2, C3, and C5 carbons. The amide protons would show correlations to the amide carbonyl carbon (C=O) and to the C3 and C4 carbons of the thiophene ring, confirming the location of the carbamoyl group at position 3.
Electronic Spectroscopy
UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π→π* electronic transition. nii.ac.jp The presence of the carboxylic acid and carbamoyl groups, which are both chromophores and can conjugate with the thiophene ring, is expected to shift this absorption to a longer wavelength (a bathochromic shift).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as ethanol, is expected to reveal characteristic absorption bands corresponding to electronic transitions within the molecule. The spectrum is primarily influenced by the conjugated π-electron system of the thiophene ring and the electronic characteristics of the attached carboxyl and carbamoyl functional groups.
The anticipated electronic transitions are of two main types: π → π* (pi to pi star) and n → π* (n to pi star). youtube.comlibretexts.orgpharmatutor.org
π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the thiophene ring and the carbonyl groups. youtube.com Thiophene itself absorbs around 235 nm, and substituents significantly influence this absorption. nii.ac.jp The presence of the electron-withdrawing carboxylic acid and carbamoyl groups, which are in conjugation with the thiophene ring, is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted thiophene. These transitions are typically characterized by high molar absorptivity (εmax) values, generally in the range of 10,000 to 20,000. cutm.ac.in
n → π Transitions:* These transitions involve the excitation of non-bonding (n) electrons, specifically from the lone pairs on the oxygen atoms of the carbonyl groups and the nitrogen atom of the carbamoyl group, to antibonding π* orbitals. youtube.comcutm.ac.in Compared to π → π* transitions, n → π* transitions are lower in energy and thus appear at longer wavelengths, typically in the 270-350 nm region. cutm.ac.inmasterorganicchemistry.com They are characteristically of much lower intensity, with εmax values often between 10 and 100. cutm.ac.inmasterorganicchemistry.com
| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity (εmax) | Associated Molecular Orbitals |
|---|---|---|---|
| π → π | ~230-280 nm | High (10,000 - 20,000) | Thiophene ring, C=O bonds |
| n → π | ~270-350 nm | Low (10 - 100) | C=O and C-N lone pairs |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₆H₅NO₃S, giving it a monoisotopic mass of approximately 171.00 Da.
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 171. The subsequent fragmentation would be characteristic of both aromatic carboxylic acids and amides. A key fragmentation pathway observed for 3-substituted thiophene-2-carboxylic acids is the "ortho-effect," where the adjacent substituents interact, leading to specific fragmentation patterns. tandfonline.comtandfonline.com
Predicted Fragmentation Pattern:
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule would be observed at m/z = 171 .
Loss of a Hydroxyl Radical ([M - OH]⁺): A common fragmentation for carboxylic acids is the alpha-cleavage leading to the loss of an ·OH group, which would produce a prominent fragment ion at m/z = 154 . libretexts.org
Loss of Water ([M - H₂O]⁺˙): Due to the proximity of the carboxylic acid and carbamoyl groups (an "ortho-effect"), an intramolecular rearrangement followed by the elimination of a water molecule is highly probable. tandfonline.com This would result in a significant peak at m/z = 153 .
Loss of a Carboxyl Group ([M - COOH]⁺): Decarboxylation, involving the loss of the ·COOH radical, would lead to a fragment at m/z = 126 . libretexts.org
Formation of Acylium Ion ([M - NH₂]⁺): Cleavage of the C-N bond in the carbamoyl group could lead to the loss of an amino radical (·NH₂), resulting in an acylium ion at m/z = 155 .
| m/z Value | Proposed Fragment | Description of Loss |
|---|---|---|
| 171 | [C₆H₅NO₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 155 | [M - NH₂]⁺ | Loss of amino radical |
| 154 | [M - OH]⁺ | Loss of hydroxyl radical |
| 153 | [M - H₂O]⁺˙ | Loss of water (ortho-effect) |
| 126 | [M - COOH]⁺ | Loss of carboxyl radical |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known crystal structures of similar compounds, such as thiophene-2-carboxylic acid and its derivatives. nih.govresearchgate.net
X-ray crystallography would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. It is expected that the thiophene ring is essentially planar. The carboxylic acid and carbamoyl substituents would likely be nearly coplanar with the ring to maximize π-conjugation. nih.gov
A defining feature of the solid-state structure of carboxylic acids is the formation of intermolecular hydrogen bonds. It is highly probable that molecules of this compound would form centrosymmetric dimers in the crystal lattice. nih.gov This involves strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.
Furthermore, the carbamoyl group, with its N-H bonds (as proton donors) and carbonyl oxygen (as a proton acceptor), can participate in additional hydrogen bonding. This could lead to the formation of extended one-, two-, or three-dimensional networks, linking the primary dimer units together. These interactions would govern the crystal packing and influence the physical properties of the solid, such as melting point and solubility.
| Structural Feature | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Molecular Geometry | Planar thiophene ring with nearly coplanar substituents | Conjugation effects |
| Primary Intermolecular Interaction | Centrosymmetric dimer formation via O—H···O hydrogen bonds | Typical for carboxylic acids |
| Secondary Intermolecular Interactions | N—H···O hydrogen bonds involving the carbamoyl group | Presence of amide functional group |
| Crystal Packing | Extended supramolecular network | Multiple hydrogen bonding sites |
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides experimental verification of the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, the molecular formula is C₆H₅NO₃S, which corresponds to a molecular weight of 171.18 g/mol .
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the elements. An experimental analysis of a pure sample of the compound is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these calculated values, thereby confirming the empirical and molecular formula.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight in Molecule | Calculated Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 42.10% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.95% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.18% |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.04% |
| Sulfur | S | 32.06 | 1 | 32.06 | 18.73% |
| Total | 171.17 | 100.00% |
Computational and Theoretical Investigations of 3 Carbamoyl Thiophene 2 Carboxylic Acid
Molecular Modeling and Simulation
Beyond static electronic properties, molecular modeling and simulation techniques can explore the dynamic behavior and conformational landscape of 3-Carbamoyl-thiophene-2-carboxylic acid.
This compound possesses rotational freedom around its single bonds, particularly the bonds connecting the carboxylic acid and carbamoyl (B1232498) groups to the thiophene (B33073) ring. This allows the molecule to adopt various conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. nih.gov
Energy minimization calculations, often performed using both quantum mechanical and molecular mechanics methods, can identify the lowest energy (most stable) conformation of the molecule. For similar molecules, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. nih.gov In the case of this compound, potential energy surface scans can be performed by systematically rotating specific dihedral angles to map out the conformational energy landscape and identify the global and local energy minima. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Molecular Dynamics Simulations
For a molecule like this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: Determine the molecule's preferred shapes (conformations) and the energy barriers between them. This is crucial as the three-dimensional structure of a molecule dictates its function and reactivity.
Study Solvation Effects: Simulate how the molecule interacts with solvent molecules (e.g., water), which can significantly influence its stability and reactivity.
Investigate Binding Stability: If the molecule is being studied as a potential ligand for a protein target, MD simulations can assess the stability of the ligand-protein complex. Parameters such as the root mean square deviation (RMSD) are analyzed to understand the compactness and stability of these complexes over a simulated time course, often on the nanosecond scale.
In a typical MD simulation study of a related thiophene derivative, researchers have observed how the thiophene ring contributes to interactions within protein binding pockets, asserting the stability of the compound-target complex. Such simulations provide a dynamic picture that complements the static information obtained from molecular docking.
In Silico Prediction of Chemical Reactivity and Stability
In silico methods, particularly those based on quantum mechanics, are fundamental in predicting the chemical reactivity and stability of molecules. Density Functional Theory (DFT) is a prominent computational method used for this purpose, as it provides a good balance between accuracy and computational cost. DFT calculations can elucidate the electronic structure of this compound, offering insights into its reactivity patterns.
Key aspects investigated through these computational methods include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) that are prone to electrophilic attack and electron-poor regions (electrophilic sites) that are susceptible to nucleophilic attack.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
While specific experimental or calculated values for this compound are not available, the table below illustrates the typical in silico data that would be generated from a DFT study to predict its chemical reactivity and stability.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
These theoretical calculations offer a deep understanding of the molecule's intrinsic properties. For instance, DFT studies on related thiophene carboxylic acids have been used to compare the differential reactivity of isomers and to understand the effects of different substituents on the molecule's stability and electronic properties.
Biological Activity and Mechanistic Studies of 3 Carbamoyl Thiophene 2 Carboxylic Acid Derivatives in Vitro Focus
General Biological Significance of Substituted Thiophenes in Medicinal Chemistry
The thiophene (B33073) ring, a five-membered heterocyclic compound containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in a multitude of pharmacologically active compounds. nih.govnih.gov Its structural and electronic properties, including its aromatic nature and ability to engage in various molecular interactions, make it a versatile building block in drug design. mdpi.comderpharmachemica.com The incorporation of a thiophene nucleus into a molecule can significantly modify its physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov
Substituted thiophenes and their fused heterocyclic derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant effects. rsc.orgencyclopedia.pub The versatility of the thiophene core has led to its integration into numerous commercially available drugs. Examples include the anti-inflammatory drug suprofen, the antifungal agent sertaconazole, the anticancer drug raltitrexed, and the antipsychotic olanzapine. nih.gov The consistent success and diverse therapeutic applications of thiophene-containing molecules underscore their significance and continue to drive research into novel derivatives for treating a wide range of diseases. derpharmachemica.comrsc.org
Antimicrobial Research
Derivatives of 3-carbamoyl-thiophene-2-carboxylic acid are part of the broader class of thiophenes that have been extensively investigated for their potential as antimicrobial agents. These compounds have shown promise in combating both bacterial and fungal pathogens, including strains that have developed resistance to existing drugs.
Thiophene derivatives have demonstrated significant in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. frontiersin.org Studies have evaluated their efficacy by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
For instance, certain novel thiophene derivatives have shown potent activity against Pseudomonas aeruginosa, with some being more effective than the standard antibiotic gentamicin. nih.gov Research has also focused on drug-resistant strains. A study on colistin-resistant Acinetobacter baumannii and Escherichia coli found that specific thiophene derivatives exhibited strong antibacterial effects, with MIC₅₀ values (the concentration inhibiting 50% of tested strains) ranging from 16 to 32 mg/L. frontiersin.orgnih.gov Another series of thiophene-based heterocycles, derived from thiophene-2-carbohydrazide, was synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Clostridium difficile. tandfonline.comnih.gov One spiro–indoline–oxadiazole derivative was particularly active against C. difficile, with MIC values between 2 to 4 μg/ml. tandfonline.comnih.gov
The mechanism of action for some of these derivatives involves increasing the permeability of the bacterial membrane and potentially interacting with outer membrane proteins. frontiersin.orgnih.gov Time-kill curve assays have confirmed that some thiophenes have bactericidal (killing) rather than bacteriostatic (inhibiting growth) effects against these resistant strains. frontiersin.orgnih.gov
Table 1: In Vitro Antibacterial Activity of Selected Thiophene Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Bacterial Strain(s) | Key Finding (MIC values) | Reference(s) |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |
| Thiophenes 4, 5, 8 | Colistin-Resistant A. baumannii | MIC₅₀: 16-32 mg/L | frontiersin.orgnih.gov |
| Thiophenes 4, 5, 8 | Colistin-Resistant E. coli | MIC₅₀: 8-32 mg/L | frontiersin.orgnih.gov |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | MIC: 2-4 μg/ml | tandfonline.comnih.gov |
| Thiophene Thioureides | Bacillus subtilis | MIC: 7.8-125 µg/mL | researchgate.net |
| Thiophene Thioureides | Multi-drug resistant S. aureus | MIC: 125-500 µg/mL | researchgate.net |
The antifungal potential of thiophene derivatives has also been a subject of significant research. These compounds have been tested against various fungal pathogens, demonstrating a range of efficacies.
In one study, a thiophene derivative known as 5CN05 showed moderate activity against Candida species (MIC = 270–540 μg/mL) but good activity against Cryptococcus neoformans (MIC = 17 μg/mL). researchgate.netnih.gov When this compound was embedded in a microemulsion to improve its solubility, its activity against C. neoformans was significantly enhanced, with the MIC value dropping to 2.2 μg/mL. researchgate.netnih.gov This highlights how formulation can improve the efficacy of these compounds.
Other studies have shown that certain thiophene derivatives are active against multiple fungal species. nih.gov For example, new skeletons possessing both benzimidazole (B57391) and thiophene moieties have shown promise as leads for novel antifungal agents. nih.gov Research into new thiourea (B124793) derivatives containing a thiophene ring also revealed moderate anticandidal effects. farmaciajournal.com
Table 2: In Vitro Antifungal Activity of Selected Thiophene Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Fungal Pathogen(s) | Key Finding (MIC values) | Reference(s) |
| 5CN05 | Candida species | MIC: 270–540 μg/mL | researchgate.netnih.gov |
| 5CN05 | Cryptococcus neoformans | MIC: 17 μg/mL | researchgate.netnih.gov |
| ME-5CN05 (Microemulsion) | Cryptococcus neoformans | MIC: 2.2 μg/mL | researchgate.netnih.gov |
| Thiophene Thioureides | Fungal Strains | MIC: 31.25-62.5 µg/mL | researchgate.net |
| Thiophene-Benzimidazole Hybrids | Various Fungal Species | Active against four tested species | nih.gov |
Antineoplastic and Cytotoxic Research
Thiophene derivatives, including those related to this compound, have emerged as a promising class of compounds in anticancer research. In vitro studies have demonstrated their ability to inhibit the growth of various human cancer cell lines through cytotoxic and antiproliferative mechanisms.
Numerous studies have evaluated the cytotoxic effects of novel thiophene derivatives against a panel of human cancer cell lines, with results often presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
Derivatives have shown significant activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells. semanticscholar.orgnih.gov For example, a series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides exhibited moderate to high cytotoxic effects against both HepG2 and MCF-7 cell lines, with some compounds showing IC₅₀ values very close to the standard drug Sorafenib. semanticscholar.org Similarly, newly synthesized chalcone-thienopyrimidine derivatives demonstrated potent anticancer activities against HepG2 and MCF-7, with some being more effective than 5-fluorouracil (B62378) (5-FU). nih.gov Other studies have confirmed the cytotoxicity of various thiophene structures against MCF-7 cells, with IC₅₀ values often below 30 µmol/L. researchgate.netnih.gov
A series of thiophene derivatives synthesized by Ismail et al. were found to be particularly active against the PC-3 prostate cancer cell line, with better IC₅₀ values than 5-FU, while also showing activity against HepG2 and MCF-7 cells. ekb.eg Another study identified a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative as a potent compound with broad-spectrum activity against several cancer cell lines, including the non-small cell lung cancer cell line A549. nih.gov
Table 3: In Vitro Cytotoxicity (IC₅₀) of Selected Thiophene Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Thiophene-2-carboxamides (4a, 4b) | HepG2 | 66, 54 | semanticscholar.org |
| Thiophene-2-carboxamides (4a, 4b) | MCF-7 | 50, 50 | semanticscholar.org |
| Chalcone-Thienopyrimidines (3b, 3g) | HepG2 | More potent than 5-FU | nih.gov |
| Chalcone-Thienopyrimidines (3b, 3g) | MCF-7 | More potent than 5-FU | nih.gov |
| Thiophene Derivative (15) | HepG2 | 2.85 | ekb.eg |
| Thiophene Derivative (15) | MCF-7 | 3.5 | ekb.eg |
| Thiophenecarboxylate (F8) | CCRF-CEM (Leukemia) | 0.805 - 3.05 | plos.orgnih.gov |
| 2-Aminothiophene-3-carboxylic acid esters | Prostate, Kidney, Hepatoma lines | High nanomolar range | nih.gov |
Research into the mechanisms underlying the anticancer activity of thiophene derivatives has revealed their ability to induce programmed cell death (apoptosis) and halt cell proliferation. plos.org
Several thiophene compounds have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase. researchgate.netnih.gov For example, one prototype 2-aminothiophene-3-carboxylic acid ester derivative caused an accumulation of prostate cancer cells in the G1 phase. nih.gov A different tetrahydrobenzo[b]thiophene derivative induced a dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells. nih.gov
The induction of apoptosis is a key mechanism. Studies have shown that these compounds can activate the intrinsic apoptotic pathway, which is mediated by mitochondria. mdpi.com This is often characterized by mitochondrial membrane depolarization and the activation of key executioner enzymes called caspases. mdpi.comnih.gov Treatment with certain thiophene derivatives has been shown to enhance the levels of caspase-3, caspase-7, and caspase-9. nih.govnih.govnih.gov Furthermore, the cytotoxic effects are often associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Other identified mechanisms include the inhibition of tubulin polymerization, which disrupts the cell's cytoskeleton and halts mitosis, and the inhibition of specific kinases like WEE1 that are crucial for cell cycle regulation. nih.gov
Anti-inflammatory Research
Thiophene carboxamide derivatives have been extensively investigated for their potential as anti-inflammatory agents. ontosight.aiontosight.ai These compounds are recognized as privileged structures for designing new drugs to treat inflammation. nih.govresearchgate.net Research has focused on their ability to inhibit key enzymes in the inflammatory cascade and modulate the production of pro-inflammatory cytokines.
Key findings in this area include:
Enzyme Inhibition : Many thiophene-based compounds have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the inflammatory response. nih.govresearchgate.net For instance, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors with IC50 values ranging from 0.31 to 1.40 µM. nih.gov
Cytokine Modulation : Studies have shown that some thiophene derivatives can reduce the expression of pro-inflammatory genes. One derivative was found to decrease the gene expression of IL-1β, IL-6, IL-8, IL-12, TNF-α, and iNOS in lung slices. nih.gov Another compound, N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, has been noted for its potential anti-inflammatory properties, attributed to its complex structure featuring multiple pharmacophoric groups. ontosight.ai
Receptor Antagonism : A series of 4-amide-thiophene-2-carboxyl derivatives have been developed as potent antagonists for the P2Y14 receptor, a target implicated in inflammatory bowel disease (IBD). nih.gov The optimized compound, 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid, displayed a subnanomolar antagonistic activity (IC50: 0.40 nM) and showed a significant anti-IBD effect in a colitis mouse model. nih.gov
| Compound Class/Derivative | Target | Key Finding | Reference |
|---|---|---|---|
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | Selective inhibition with IC50 values in the 0.31–1.40 µM range. | nih.gov |
| 4-amide-thiophene-2-carboxyl derivatives | P2Y14 Receptor | Potent antagonism; optimized compound showed IC50 of 0.40 nM. | nih.gov |
| N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | General Anti-inflammatory | Potential activity suggested by its complex chemical structure. | ontosight.ai |
| Thiophene pyrazole (B372694) hybrids | COX-1/COX-2 | Moderate and selective COX-2 inhibition. | semanticscholar.org |
Antiviral Research
The thiophene carboxamide scaffold has proven to be a valuable starting point for the discovery of novel antiviral agents. google.com Researchers have identified derivatives with activity against a range of viruses, including norovirus, hepatitis C virus (HCV), Ebola virus (EBOV), and coronaviruses.
Notable antiviral research includes:
Anti-norovirus Agents : A screening of a chemical library identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an anti-norovirus agent with an EC50 of 37 µM. jst.go.jp Further structure-activity relationship (SAR) studies led to more potent derivatives, such as 3,5-di-chloro-thiophene analog with an EC50 of 6.6 µM and a 4,6-di-fluoro-benzothiazole derivative with an EC50 of 5.6 µM. jst.go.jp These studies suggest that the halogenated thiophene ring is crucial for activity. jst.go.jp
HCV Polymerase Inhibitors : Thiophene carboxylic acid derivatives have been designed as inhibitors of the hepatitis C virus NS5B polymerase. nih.gov By incorporating a lactam as an amide replacement, researchers developed an inhibitor with a favorable pharmacokinetic profile. nih.gov
Ebola Virus Entry Inhibitors : A phenotypic screening identified a thiophene scaffold with micromolar antiviral activity against Ebola virus. nih.gov Subsequent synthesis and testing of a new series of compounds confirmed their potential as viral entry inhibitors, with one promising derivative showing an EC50 of 0.19 µM against replicative EBOV. nih.gov
Coronavirus Replication Inhibitors : A 2-amide-3-methylester thiophene scaffold was identified as an inhibitor of the SARS-CoV-2 macrodomain 1 (Mac1). acs.org Structure-based optimization led to a compound with an IC50 of 2.1 µM that was selective for coronavirus Mac1 proteins and inhibited the replication of both murine hepatitis virus (MHV) and SARS-CoV-2 in cell culture. acs.org
| Compound Derivative | Viral Target | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Norovirus | 37 µM (EC50) | jst.go.jp |
| 3,5-di-chloro-thiophene analog | Norovirus | 6.6 µM (EC50) | jst.go.jp |
| 4,6-di-fluoro-benzothiazole analog | Norovirus | 5.6 µM (EC50) | jst.go.jp |
| Optimized Thiophene Derivative (Compound 57) | Ebola Virus | 0.19 µM (EC50) | nih.gov |
| Optimized 2-amide-3-methylester thiophene (MDOLL-0229) | SARS-CoV-2 Mac1 | 2.1 µM (IC50) | acs.org |
Other Pharmacological Investigations (e.g., Analgesic, Neuroprotective)
Beyond anti-inflammatory and antiviral applications, derivatives of this compound have been explored for other therapeutic uses, including analgesic and neuroprotective activities.
Analgesic Activity : Thiophene-containing compounds have been noted for their potential analgesic properties. nih.gov
Neuroprotective Activity : Certain thiophene derivatives have been investigated as potential neuroprotective agents. One study highlighted a compound that could prevent and treat microglia-mediated neuroinflammatory conditions by reducing pro-inflammatory molecules through the NF-κB and p38 MAPK signaling pathways. semanticscholar.org
Molecular Target Identification and Interaction Studies
Understanding how these compounds interact with biological macromolecules at a molecular level is crucial for rational drug design. A variety of in vitro assays and in silico modeling techniques have been employed to identify molecular targets and elucidate the mechanisms of action.
Thiophene carboxamide derivatives have been shown to inhibit a diverse range of enzymes implicated in various diseases.
DNA Gyrase B : Molecular docking studies have suggested that thiophene-2-carboxamide derivatives have the potential to be effective antibacterial agents by targeting the binding site of E. coli gyrase B. researchgate.net
Kinase Inhibition : This class of compounds has shown significant activity as kinase inhibitors.
VEGFR-2 : Several studies have identified thiophene carboxamides as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. mdpi.comresearchgate.netsemanticscholar.org One study reported ortho-amino thiophene carboxamide derivatives with VEGFR-2 inhibitory activity (IC50 = 0.59 and 1.29 µM) that was more potent than the reference drug Sorafenib. semanticscholar.org
JNK-1 : Thiophene-3-carboxamide (B1338676) derivatives have been developed as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics. nih.gov An optimized compound showed an IC50 of 1.32 µM in a kinase assay. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) : Derivatives of thiophene-2-carboxamide have been evaluated as inhibitors of PTP1B, an enzyme linked to both diabetes and cancer. researchgate.net One derivative exhibited potent PTP1B inhibitory activity with an IC50 of 5.25 µM and also showed significant cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net
| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| ortho-amino thiophene carboxamides | VEGFR-2 | 0.59 µM and 1.29 µM | semanticscholar.org |
| Thiophene-3-carboxamide derivative (Compound 25) | JNK-1 | 1.32 µM | nih.gov |
| Thiophene-2-carboxamide derivative (Compound 5b) | PTP1B | 5.25 µM | researchgate.net |
| Thiophene-2-carboxamides | E. coli Gyrase B | Potential inhibition shown in docking studies. | researchgate.net |
The ability of thiophene carboxamides to interact with specific receptors has been a key area of investigation.
P2Y14 Receptor : As mentioned in the anti-inflammatory section, a series of 4-amide-thiophene-2-carboxyl derivatives were synthesized as highly potent antagonists of the P2Y14 receptor. nih.gov A fluorescent ligand binding assay confirmed the binding ability of the lead compound to this receptor. nih.gov
Cannabinoid Receptors : A set of selective cannabinoid type 2 receptor (CB2R) ligands based on the thiophene scaffold was synthesized. semanticscholar.org One compound was able to completely abolish the release of human monocyte chemotactic protein-2 in HaCaT cells, suggesting potential for treating skin inflammatory diseases via CB2R modulation. semanticscholar.org
Molecular docking and other computational methods are frequently used to predict and analyze the binding modes of thiophene derivatives with their protein targets.
BRCA-1 Protein : A theoretical docking study investigated the interaction of various thiophene derivatives with the breast cancer gene 1 (BRCA-1) protein. ccij-online.orgccij-online.org The results indicated that several thiophene analogs could interact with the protein surface, and the calculated inhibition constants (Ki) for five of the derivatives were similar to that of the known inhibitor niraparib. ccij-online.orggalaxypub.co This suggests these compounds could potentially inhibit the biological activity of BRCA-1. ccij-online.org
Tubulin : Thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) were studied for their interaction with the tubulin-binding pocket. nih.gov Molecular docking simulations showed that the most active compounds formed multiple hydrogen bonds and hydrophobic interactions within the colchicine-binding site of tubulin, explaining their potent anticancer activity. nih.gov
Antioxidant and Bacterial Proteins : Molecular docking was used to investigate the interaction of novel thiophene-2-carboxamide derivatives with antioxidant (PDB ID: 2AS1) and various bacterial protein receptors. nih.gov The studies revealed excellent binding scores and explained the interactions between the compounds and amino acid residues within the active sites of the target proteins. nih.gov
Computational Molecular Docking for Predicting Binding Modes and Affinities
Computational molecular docking has emerged as a powerful tool in drug discovery and medicinal chemistry to predict the binding orientation and affinity of a ligand to a specific protein target. This in silico technique provides valuable insights into the molecular interactions that govern the biological activity of a compound, thereby guiding the rational design and optimization of novel therapeutic agents. In the context of this compound derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with the active sites of various biological targets.
Molecular docking simulations for thiophene-based compounds, including those structurally related to this compound, have been conducted to understand their inhibitory potential against a range of enzymes and receptors. These studies typically involve the generation of a three-dimensional model of the ligand, which is then placed into the binding site of a target protein of known structure. Sophisticated algorithms are employed to explore various possible conformations and orientations of the ligand within the binding pocket, and scoring functions are used to estimate the binding affinity, often expressed in kcal/mol.
Several studies on related thiophene carboxamide derivatives have demonstrated the utility of this approach. For instance, molecular docking has been used to investigate the binding of thiophene-2-carboxamide derivatives to the active sites of bacterial proteins, revealing key hydrogen bonding and hydrophobic interactions that contribute to their antimicrobial activity. In one such study, a 3-hydroxy thiophene carboxamide derivative exhibited a strong binding score of -7.5022 kcal/mol against IMP-1 metallo-beta-lactamase from Pseudomonas aeruginosa. nih.gov This interaction was stabilized by hydrogen bonds with specific amino acid residues within the active site, highlighting the importance of the carboxamide and hydroxyl groups in molecular recognition. nih.gov
Furthermore, research on 3-arylaminothiophenic-2-carboxylic acid derivatives as inhibitors of the fat mass and obesity-associated protein (FTO), a key enzyme in RNA modification, has underscored the predictive power of molecular docking. nih.gov These studies have helped to rationalize the structure-activity relationships observed in vitro by demonstrating how different substituents on the aryl ring can influence the binding affinity and selectivity for the FTO active site. nih.gov
The binding interactions of 2-amino-thiophene-3-carboxamide derivatives with adenosine (B11128) A3 receptors have also been explored using computational methods. uoa.gr These in silico analyses have provided a structural basis for the observed antagonist activity, illustrating how the thiophene core and its substituents can fit into the receptor's binding pocket and disrupt the binding of the natural ligand. uoa.gr
The insights gained from these computational studies are often presented in data tables that summarize the binding affinities and key molecular interactions. These tables provide a concise overview of the predicted potency of different derivatives and highlight the crucial structural features required for effective binding.
| Derivative Class | Target Protein | Organism | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|---|
| 3-Hydroxy-thiophene-2-carboxamide | IMP-1 metallo-beta-lactamase | Pseudomonas aeruginosa | -7.5022 | Pro145 | nih.gov |
| 3-Arylaminothiophenic-2-carboxylic acid | Fat mass and obesity-associated protein (FTO) | Homo sapiens | Data not publicly available | Key interactions within the active site have been modeled. | nih.gov |
| 2-Amino-thiophene-3-carboxamide | Adenosine A3 Receptor | Homo sapiens | Data not publicly available | Binding within the orthosteric binding site has been predicted. | uoa.gr |
It is important to note that while molecular docking is a valuable predictive tool, the results are theoretical and require experimental validation. The predicted binding affinities and modes serve as a guide for further experimental studies, such as in vitro enzyme inhibition assays, to confirm the biological activity of the compounds. Nevertheless, the application of computational molecular docking has significantly accelerated the discovery and development of novel thiophene-based therapeutic agents by providing a rational basis for their design and optimization.
Structure Activity Relationship Sar Studies of 3 Carbamoyl Thiophene 2 Carboxylic Acid Derivatives
Systematic Modification of Substituents on the Thiophene (B33073) Ring and their Impact on Biological Potency
The thiophene scaffold is a versatile template in medicinal chemistry, and substitutions on the thiophene ring of 3-Carbamoyl-thiophene-2-carboxylic acid derivatives have a profound impact on their biological activity. Studies have shown that the electronic properties and steric bulk of these substituents are key determinants of potency.
For instance, in a series of phenyl-thiophene-carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), modifications on the thiophene ring were critical. The presence of strong electron-withdrawing groups was found to decrease the electron density of the thiophene ring. Despite this, the ring's aromaticity allowed it to engage in significant π-cationic interactions within the biological target's binding site. This suggests that enhancing the electron density on the thiophene ring could potentially boost anticancer activity by strengthening these interactions. mdpi.com
Further research into thiophene carboxamides as potential anticancer agents has identified specific substitution patterns that enhance cytotoxicity. One study revealed that a derivative featuring a 4-chlorophenyl substituent exhibited potent inhibitory activity against multiple cancer cell lines, including MCF-7, K562, HepG2, and MDA-MB-231. researchgate.net Another study focusing on VEGFR-2 inhibitors synthesized a range of ortho-amino thiophene carboxamides. The results indicated that compounds with specific substitutions showed significantly higher cytotoxicity than the reference drug Sorafenib against HepG-2 cells. nih.gov
The table below summarizes the cytotoxic activity of selected thiophene carboxamide derivatives, illustrating the impact of substituents on the thiophene ring.
| Compound | Substituents on Thiophene Ring | Target Cell Line | IC50 (µM) |
| Compound 2b | Phenyl, Trimethoxyphenyl | Hep3B | 5.46 mdpi.com |
| Compound 2d | Phenyl, Trimethoxyphenyl | Hep3B | 8.85 mdpi.com |
| Compound 2e | Phenyl, Trimethoxyphenyl | Hep3B | 12.58 mdpi.com |
| Derivative 5 | Phenylamino, Cyano, Arylamino-acetamido | HepG-2 | More potent than Sorafenib nih.gov |
| Derivative 21 | Phenylamino, Cyano, Arylamino-acetamido | HepG-2 | More potent than Sorafenib nih.gov |
| Compound 5b | 4-Cl-phenyl | MCF-7 | 0.09 researchgate.net |
| Compound 5c | Phenyl group with other substitutions | MCF-7 | 2.22 researchgate.net |
| Compound 5c | Phenyl group with other substitutions | HepG2 | 0.72 researchgate.net |
These findings underscore the importance of systematic modification of the thiophene ring. The position, number, and nature (electron-donating or electron-withdrawing) of substituents can be fine-tuned to optimize interactions with biological targets and enhance the desired therapeutic effect.
Influence of Variations in the Carbamoyl (B1232498) Moiety on Efficacy and Selectivity
The carbamoyl moiety (-CONH₂) and its N-substituted analogs are essential features for the biological activity of this class of compounds. researchgate.net Variations in the substituent attached to the carbamoyl nitrogen atom significantly influence both the efficacy and selectivity of the molecules.
In the development of Aβ42 aggregation modulators based on a benzo[b]thiophene‐2‐carboxamide core, modifications to the N-phenyl group of the carboxamide were explored. This study demonstrated that the nature of the substituent on the N-phenyl ring was a critical requirement for activity. Specifically, derivatives possessing a 3-hydroxy-4-methoxyphenyl or a 4-hydroxy-3-methoxyphenyl group on the carbamoyl nitrogen were effective at inhibiting Aβ42 aggregation. nih.gov In contrast, replacing this with a 4-methoxyphenyl (B3050149) ring led to a significant increase in Aβ42 fibrillogenesis. nih.gov This highlights how subtle changes to the carbamoyl moiety can dramatically alter the biological outcome, switching a compound from an inhibitor to an accelerator of aggregation.
Similarly, in the design of anticancer agents, a series of N-aryl-thiophene-2-carboxamides were synthesized by coupling the thiophene carboxylic acid with various anilines. The cytotoxic evaluation of these compounds against several cancer cell lines revealed that the nature of the aryl group on the carbamoyl moiety played a crucial role in their potency. mdpi.com For example, compounds 2b and 2e, which featured specific trimethoxyphenyl substitutions on the N-phenyl ring, were identified as the most active molecules against the Hep3B cancer cell line. mdpi.com
The data below illustrates how modifications to the N-substituent of the carbamoyl group affect biological activity.
| Core Scaffold | N-Substituent of Carboxamide | Biological Activity | Result |
| Benzo[b]thiophene-2-carboxamide | 3-hydroxy-4-methoxyphenyl | Aβ42 Aggregation | Inhibition (up to 54%) nih.gov |
| Benzo[b]thiophene-2-carboxamide | 4-hydroxy-3-methoxyphenyl | Aβ42 Aggregation | Inhibition (41-54%) nih.gov |
| Benzo[b]thiophene-2-carboxamide | 4-methoxyphenyl | Aβ42 Aggregation | Acceleration (2.7-fold increase) nih.gov |
| 5-phenyl-thiophene-2-carboxamide | 3,4,5-trimethoxyphenyl | Anticancer (Hep3B) | IC50 = 5.46 µM mdpi.com |
| 5-(4-fluorophenyl)-thiophene-2-carboxamide | 2,3,4-trimethoxyphenyl | Anticancer (Hep3B) | IC50 = 12.58 µM mdpi.com |
These studies collectively demonstrate that the carbamoyl moiety is a key handle for tuning the pharmacological properties of this compound derivatives. By systematically varying the N-substituents, it is possible to optimize interactions with the target, thereby enhancing efficacy and potentially modulating selectivity.
Correlation between Conformational Preferences and Biological Activity
The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its ability to bind to a biological target and elicit a response. For derivatives of this compound, the relative orientation of the thiophene ring, the carboxylic acid, and the carbamoyl group, as well as any substituents, can dictate biological activity.
Computational and structural studies have provided significant insights into this relationship. Research on C-nucleoside analogues, including a thiophenthiofurin which contains a thiophene-3-carboxamide (B1338676) structure, has shown that biological activity is dependent on the molecule adopting an energetically favorable conformation. nih.gov The study concluded that more conformationally constrained or rigid compounds tend to be more active than their more flexible counterparts. nih.gov This suggests that pre-organizing the molecule into its bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity and potency.
Furthermore, quantum mechanical calculations on the parent thiophene-2-carboxylic and thiophene-3-carboxylic acids have explored the different possible conformations arising from rotation around the bond connecting the carboxylic acid group to the thiophene ring. researchgate.net These studies reveal differences in geometry, electronic structure, and reactivity between conformers, which provides a fundamental basis for understanding how conformational preferences can influence the interactions of more complex derivatives with biological macromolecules. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Derivatives
Pharmacophore modeling and ligand-based drug design are powerful computational strategies used to identify the essential structural features required for a molecule's biological activity. These approaches have been successfully applied to derivatives of this compound to guide the design of new and more potent compounds.
A pharmacophore model represents the key steric and electronic features that a molecule must possess to bind to a specific target. In the design of novel thiophene carboxamides as VEGFR-2 inhibitors, researchers identified pharmacophoric similarities between their designed compounds and known drugs like Sorafenib. For instance, an amino-acetamide group in their model was considered similar to the ureido group of Sorafenib, a crucial feature for binding. nih.gov This ligand-based approach, which leverages knowledge of existing active compounds, guided the synthesis of derivatives with enhanced cytotoxic effects. nih.gov
Ligand-based design principles were also applied in the development of N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of Aβ42 aggregation. nih.gov Using the core template, scientists systematically altered substituents on the N-phenyl ring to probe the structural requirements for inhibitory activity. This led to the key finding that a methoxyphenol pharmacophore was essential for inhibiting aggregation. nih.gov
Theoretical studies on thiophene 2-carboxamide (B11827560) derivatives have employed in-silico target prediction and molecular docking to understand their electronic properties and chemical reactivity. One such study identified a specific compound, 5b, as having the best binding energy within the pocket of the Janus kinase 1 (JAK1) enzyme, which correlated with its observed biological activity. researchgate.net Such computational methods are integral to modern drug design, allowing for the rational design of derivatives with improved target affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.
Several QSAR studies have been conducted on thiophene carboxamide derivatives, providing valuable predictive insights. A 2D-QSAR study was performed on a series of substituted thiophene carboxamide derivatives to design novel anti-tubercular agents. The resulting model indicated that specific topological, electronic, and spatial parameters significantly influence the antitubercular activity. The study highlighted the importance of descriptors such as SsNH2E-index (related to the electrotopological state of primary amine groups) and SdOE-index (related to the electrotopological state of ether oxygen atoms) in determining the binding affinity for the target receptors. jetir.org
In another study, a 3D-derived QSAR analysis was performed on a set of N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted benzo[b]thienyl- and thieno[2,3-b]thienylcarboxanilides with antitumor activity. This analysis resulted in highly predictive 3D-QSAR models that identified the molecular properties having the greatest impact on antitumor effects. The insights from the QSAR models correlated well with experimental findings on the compounds' mechanisms of action, such as DNA binding, and helped to propose modifications that could further enhance their anticancer properties. nih.gov
Furthermore, QSAR modeling using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) has been applied to thiophene derivatives that act as inhibitors of Polo-like kinase 1 (PLK1), a target in cancer therapy. The developed QSAR models demonstrated reasonable predictive ability for the inhibitory activity of these compounds. researchgate.net These predictive models are instrumental in rationalizing the design of new derivatives with enhanced potency.
Emerging Research Areas and Academic Applications of 3 Carbamoyl Thiophene 2 Carboxylic Acid
Utility as Key Synthetic Intermediates and Building Blocks in Organic Synthesis
Thiophene-2-carboxylic acid and its derivatives are well-established as crucial building blocks in organic synthesis. They serve as precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the carboxylic acid and carbamoyl (B1232498) groups at the 2 and 3 positions of the thiophene (B33073) ring in 3-Carbamoyl-thiophene-2-carboxylic acid offers multiple reactive sites for further chemical modifications.
The general class of thiophene carboxamides has been explored for its biological activity. For instance, substituted thiophene carboxamide derivatives are subjects of patents for their use in controlling phytopathogenic microorganisms. epo.org Furthermore, halogenated thiophene-2-carboxylic acid derivatives have been developed as key intermediates for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The synthesis of various heterocyclic compounds, such as β-lactams, oxazoles, and imidazoles, often utilizes thiophene-based starting materials. wisdomlib.org
While extensive research is available on the synthetic utility of the parent compound, thiophene-2-carboxylic acid, and its other derivatives, specific documented examples detailing the use of this compound as a key synthetic intermediate are still emerging in the scientific literature. Its bifunctional nature, however, suggests its potential as a valuable scaffold for generating diverse molecular architectures in medicinal and materials chemistry.
Applications in Materials Science Research
The unique electronic properties of the thiophene ring have led to the extensive investigation of thiophene-containing molecules in materials science. Research is ongoing to explore how the introduction of a carbamoyl group at the 3-position influences these properties.
Thiophene-based molecules, particularly oligothiophenes and polythiophenes, are cornerstone materials in the field of organic electronics due to their excellent charge-transport properties. nih.gov These organic semiconductors are integral components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences its packing in the solid state and its electronic energy levels. mdpi.com
The synthesis and characterization of linear oligothiophenes are a significant area of research for establishing structure-property relationships. nih.gov While the broader class of thiophene derivatives is widely studied, specific research focusing on the incorporation of this compound into organic semiconductor materials is a niche and developing area. The presence of the polar carbamoyl and carboxylic acid groups could influence intermolecular interactions and the self-assembly of the molecules, which are critical for charge transport. Further investigation is needed to fully understand the potential of this particular substitution pattern in the design of new organic semiconductors.
Organic compounds containing heteroatoms like sulfur and nitrogen, along with π-electrons, are often effective corrosion inhibitors for metals in acidic media. Thiophene derivatives have been investigated for this purpose, as they can adsorb onto the metal surface and form a protective layer.
A study on triphenyltin2–thiophene carboxylate demonstrated its high inhibition efficiency for steel in hydrochloric acid, reaching up to 97% at a concentration of 10⁻³ M. arabjchem.orgresearchgate.net The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules on the steel surface, which blocks the active sites for corrosion. This adsorption is facilitated by the presence of the sulfur heteroatom and the π-electrons of the thiophene ring. arabjchem.org Additionally, patents have been filed for releasable corrosion inhibitors where a carboxylic acid functional group is used to anchor the inhibitor molecule to a particle surface. google.com Research on thiophene-3-carbohydrazide (B180984) derivatives has also shown promising results in corrosion inhibition. researchgate.net
While these studies highlight the potential of the thiophene-carboxylate and related structures in corrosion inhibition, direct experimental studies on the efficacy of this compound as a corrosion inhibitor are not yet widely published. The presence of both a carboxylic acid and a carbamoyl group could potentially enhance its adsorption on metal surfaces, making it a promising candidate for future research in this area.
Development as Analytical Reagents
The development of new analytical reagents is crucial for advancements in chemical analysis. While some thiophene derivatives have found applications as biochemical reagents, the use of this compound in this capacity is not well-documented. For instance, the isomeric Thiophene-3-carboxylic acid is known to be used as a biochemical reagent in life science research. nih.gov
The reactivity of the carboxylic acid and carbamoyl groups in this compound could potentially be exploited for the development of new analytical methods, such as in derivatization reactions for chromatography or as a chelating agent for metal ion detection. However, this remains a largely unexplored area of research.
Potential in Optoelectronic Applications (e.g., Solar Cells)
Thiophene-based compounds have been extensively utilized in the development of dye-sensitized solar cells (DSSCs). In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). The carboxylic acid group is a common feature in these dyes, as it serves as an effective anchoring group to bind the dye molecule to the TiO₂ surface, facilitating efficient electron injection. pku.edu.cnaub.edu.lb
Although the thiophene-2-carboxylic acid moiety is a common component in sensitizers for DSSCs, the specific use of this compound in this application is not prominently featured in the current literature. The electronic effect of the carbamoyl group at the 3-position on the photophysical and electrochemical properties of the molecule would need to be systematically investigated to determine its suitability for use in optoelectronic devices.
Analysis of Patent Landscape and Academic Innovations Related to the Compound
The patent landscape for thiophene-2-carboxylic acid and its derivatives is broad, indicating significant commercial and academic interest in this class of compounds. A review of existing patents reveals a focus on several key application areas:
Pharmaceuticals: Patents describe the use of thiophene-2-carboxylic acid derivatives in the synthesis of various biologically active compounds. google.comjustia.com
Agrochemicals: A number of patents focus on the use of these compounds as herbicides and fungicides. For example, certain thiophene-2-carboxylic acid derivatives are claimed for their ability to control undesirable plant growth. google.com Substituted thiophene carboxamides have also been patented for their use against phytopathogenic microorganisms. epo.org
Chemical Synthesis: There are also patents detailing processes for the preparation of thiophene-2-carboxylic acid and its derivatives, highlighting their importance as chemical intermediates. google.comgoogle.com
The following table provides a summary of selected patents related to thiophene-2-carboxylic acid derivatives, illustrating the breadth of innovation in this area.
| Patent Number | Title | Application Area |
| EP0109381B1 | Thiophene-2-carboxylic-acid derivatives and process for their preparation | Pharmaceuticals |
| EP4285723A2 | Substituted thiophene carboxamides, thiophene carboxylic acids and derivatives thereof | Agrochemicals (Fungicides) |
| US5034049A | Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth | Agrochemicals (Herbicides) |
| US2462697A | Thiophene-2-carboxylic acid | Chemical Synthesis |
While these patents cover a wide range of substituted thiophene-2-carboxylic acids, specific claims for this compound are less common, suggesting that its commercial applications are still under development. The existence of a PubChem entry for the related compound, 3-(Ethylcarbamoyl)thiophene-2-carboxylic acid, indicates that it is a compound of interest to the scientific community and may be commercially available from some suppliers. nih.gov
Academic innovations have largely focused on leveraging the thiophene core for applications in materials science and medicinal chemistry. The functionalization of the thiophene ring allows for the fine-tuning of the molecule's electronic and biological properties. While much of the academic research has centered on other derivatives, the unique substitution pattern of this compound presents an opportunity for novel research directions.
Future Directions and Unexplored Avenues in this compound Research
The foundation of research surrounding this compound and its analogues has paved the way for numerous prospective research trajectories. The versatility of the thiophene scaffold, combined with the functional handles of the carbamoyl and carboxylic acid groups, presents a fertile ground for discovery in medicinal chemistry, material science, and chemical biology. Future investigations are anticipated to build upon current knowledge, branching into novel applications and exploring uncharted chemical space.
A primary avenue for future research lies in the continued exploration of its derivatives as therapeutic agents. The established anticancer and antimicrobial activities of related thiophene carboxamides serve as a strong rationale for expanding the scope of biological screening. ontosight.aimdpi.com The development of 3-arylaminothiophenic-2-carboxylic acid derivatives as inhibitors of the fat mass and obesity-associated protein (FTO) highlights the potential for targeting novel enzyme classes involved in human diseases like acute myeloid leukemia. nih.govresearchgate.net Future work will likely focus on rational drug design to create more potent and selective modulators of specific biological targets. This involves leveraging computational modeling and structure-activity relationship (SAR) studies to optimize lead compounds. nih.gov
Another promising, yet largely unexplored, direction is the application of this compound in material science. Thiophene-based molecules are known for their utility in the development of organic electronics, polymers, and dyes. The specific functionalities of this compound could be exploited to synthesize novel conductive polymers, organic light-emitting diodes (OLEDs), or chemosensors. The ability of the carboxylic acid and carbamoyl groups to participate in hydrogen bonding and coordination with metal ions could be harnessed to create self-assembling materials and metal-organic frameworks (MOFs) with unique photophysical or catalytic properties.
Furthermore, the development of more efficient, sustainable, and scalable synthetic methodologies for this compound and its derivatives remains a key area of interest. While methods like the Gewald reaction are established for creating substituted aminothiophenes, future research could focus on green chemistry principles, such as utilizing microwave-assisted synthesis or developing novel catalytic systems to improve yields and reduce waste. researchgate.netimpactfactor.org
The creation of sophisticated chemical biology probes is another exciting future direction. Derivatives of this compound could be functionalized with fluorescent tags, biotin, or photo-crosslinking agents. Such probes would be invaluable tools for identifying and validating new biological targets, elucidating mechanisms of action, and studying complex cellular pathways.
The table below outlines potential future research directions and the scientific rationale underpinning these avenues.
| Research Area | Focus | Scientific Rationale |
| Medicinal Chemistry | Targeted Cancer Therapy | Building on the success of thiophene derivatives as FTO inhibitors and their general antiproliferative effects, new analogues can be designed to target other cancer-related enzymes (e.g., kinases, histone deacetylases). mdpi.comnih.govresearchgate.net |
| Novel Antimicrobial Agents | Given the documented antimicrobial and antifungal properties of thiophene-based compounds, this scaffold can be used to develop new agents against drug-resistant pathogens. ontosight.aifarmaciajournal.com | |
| Anti-inflammatory Drugs | The anti-inflammatory potential of the thiophene core suggests that derivatives could be developed as treatments for chronic inflammatory diseases. ontosight.ai | |
| Material Science | Organic Electronics | The conjugated thiophene ring is a key component in many organic semiconductors. The functional groups could be used to tune electronic properties and solid-state packing for applications in transistors and solar cells. |
| Chemosensors | The carbamoyl and carboxylic acid moieties can act as binding sites for specific ions or molecules, enabling the design of colorimetric or fluorescent sensors. | |
| Synthetic Chemistry | Green Synthesis | Development of catalytic, one-pot, or flow-chemistry-based methods to synthesize derivatives in a more environmentally friendly and cost-effective manner. researchgate.net |
| Chemical Biology | Molecular Probes | Synthesis of tagged derivatives to investigate biological processes, identify protein targets, and visualize the compound's distribution within cells. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Carbamoyl-thiophene-2-carboxylic acid in laboratory environments?
- Methodological Answer : Based on safety data for structurally related thiophene-2-carboxylic acid derivatives, researchers should:
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store the compound in a cool, dry environment (2–8°C) protected from light and moisture.
- Avoid exposure to strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., sulfur oxide emissions) .
- Ensure adequate ventilation and follow hygiene practices (e.g., no eating/drinking in labs) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., carbamoyl NH₂ at δ ~5–6 ppm, carboxylic acid proton at δ ~12–13 ppm). Carbonyl carbons (carboxylic acid at ~170 ppm, carbamoyl at ~160 ppm) should align with predicted shifts.
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for carboxylic acid, ~1650 cm⁻¹ for carbamoyl) and N–H bends (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₆H₅NO₃S). Cross-validate with computational tools like Gaussian .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Stepwise Functionalization : Introduce the carbamoyl group via nucleophilic acyl substitution on thiophene-2-carboxylic acid chloride under anhydrous conditions (e.g., dry CH₂Cl₂, 0–5°C).
- Catalytic Optimization : Use coupling agents like EDC/HOBt to minimize side reactions.
- Purification : Employ reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Q. What strategies resolve discrepancies between theoretical and experimental crystallographic data for thiophene-2-carboxylic acid derivatives?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution refinement, adjusting thermal parameters and hydrogen bonding networks.
- Disorder Modeling : Apply ORTEP-3 to visualize thermal ellipsoids and identify torsional mismatches (e.g., carbamoyl group rotation).
- Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) to ensure geometric accuracy .
Q. How can the bioactivity of this compound be systematically evaluated against microbial targets?
- Methodological Answer :
- In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) tests using E. coli or S. aureus strains.
- SAR Studies : Synthesize analogs (e.g., halogenated or alkylated derivatives) and compare activity profiles.
- Mechanistic Probes : Use fluorescence quenching or enzyme inhibition assays (e.g., β-lactamase) to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
